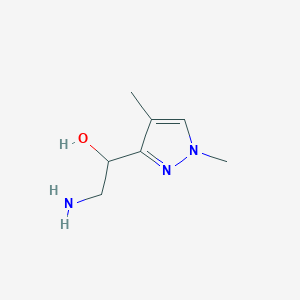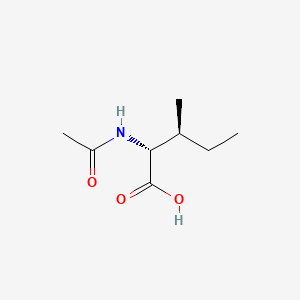
2,5-Difluor-4-iod-anilin
Übersicht
Beschreibung
2,5-Difluoro-4-iodoaniline is an organic compound with the molecular formula C6H4F2IN It is a derivative of aniline, where two fluorine atoms and one iodine atom are substituted at the 2, 5, and 4 positions, respectively
Wissenschaftliche Forschungsanwendungen
2,5-Difluoro-4-iodoaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or intermediate in the study of biological pathways and mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination of 2,5-difluoroaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 2,5-Difluoro-4-iodoaniline may involve a multi-step process starting from commercially available aniline. The process includes:
- Nitration of aniline to form 2,5-dinitroaniline.
- Reduction of the nitro groups to amine groups, yielding 2,5-diaminoaniline.
- Fluorination of the amine groups to introduce fluorine atoms at the 2 and 5 positions.
- Iodination of the resulting 2,5-difluoroaniline to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Difluoro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted anilines, biaryl compounds, nitroanilines, and diamines, depending on the specific reaction and conditions used.
Wirkmechanismus
The mechanism of action of 2,5-Difluoro-4-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate its incorporation into larger molecules through coupling reactions.
Vergleich Mit ähnlichen Verbindungen
2,4-Difluoroaniline: Lacks the iodine atom, making it less versatile in coupling reactions.
4-Iodoaniline: Lacks the fluorine atoms, which may reduce its binding affinity and stability in biological systems.
2,5-Dichloro-4-iodoaniline: Chlorine atoms instead of fluorine, which can alter its reactivity and biological properties.
Uniqueness: 2,5-Difluoro-4-iodoaniline is unique due to the combination of fluorine and iodine atoms, which provides a balance of reactivity and stability. The fluorine atoms enhance its binding properties and metabolic stability, while the iodine atom allows for versatile coupling reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
2,5-difluoro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTJNHXTFILGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B2362473.png)
![2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2362474.png)
![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2362477.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2362478.png)


![3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362484.png)

![tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2362486.png)
![3-METHYL-1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE](/img/structure/B2362488.png)

![(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2362494.png)
![(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B2362495.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)
